Cas no 1518927-15-5 (1-(propan-2-yl)cyclopentylmethanamine)

1-(Propan-2-yl)cyclopentylmethanamine is a cyclopentane-based amine derivative featuring an isopropyl substituent at the 1-position. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure, which can influence reactivity and selectivity in nucleophilic or catalytic processes. The cyclopentyl backbone provides rigidity, while the methanamine group offers a versatile functional handle for further derivatization. Potential applications include its use as a building block in pharmaceutical intermediates or as a ligand in asymmetric catalysis. Its structural properties may also contribute to enhanced stability in certain reaction conditions compared to less hindered analogs. Proper handling requires standard amine precautions due to potential basicity and reactivity.
1-(propan-2-yl)cyclopentylmethanamine structure
1518927-15-5 structure
Product name:1-(propan-2-yl)cyclopentylmethanamine
CAS No:1518927-15-5
MF:C9H19N
Molecular Weight:141.2538626194
CID:6517988
PubChem ID:80082687

1-(propan-2-yl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(propan-2-yl)cyclopentylmethanamine
    • 1-(propan-2-yl)cyclopentyl]methanamine
    • Cyclopentanemethanamine, 1-(1-methylethyl)-
    • インチ: 1S/C9H19N/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3
    • InChIKey: PLLVOCSEFVPHBM-UHFFFAOYSA-N
    • SMILES: C1(C(C)C)(CN)CCCC1

じっけんとくせい

  • 密度みつど: 0.861±0.06 g/cm3(Predicted)
  • Boiling Point: 172.8±8.0 °C(Predicted)
  • 酸度系数(pKa): 10.27±0.29(Predicted)

1-(propan-2-yl)cyclopentylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1243551-10.0g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
10g
$3929.0 2023-06-08
Enamine
EN300-1243551-0.25g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
0.25g
$452.0 2023-06-08
1PlusChem
1P028YAF-500mg
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
500mg
$944.00 2024-06-20
Enamine
EN300-1243551-0.5g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
0.5g
$713.0 2023-06-08
Enamine
EN300-1243551-2.5g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
2.5g
$1791.0 2023-06-08
Aaron
AR028YIR-500mg
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
500mg
$1006.00 2025-02-17
Aaron
AR028YIR-5g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
5g
$3669.00 2023-12-15
Aaron
AR028YIR-10g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
10g
$5428.00 2023-12-15
Enamine
EN300-1243551-0.1g
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95%
0.1g
$317.0 2023-06-08
Enamine
EN300-1243551-250mg
[1-(propan-2-yl)cyclopentyl]methanamine
1518927-15-5 95.0%
250mg
$452.0 2023-10-02

1-(propan-2-yl)cyclopentylmethanamine 関連文献

1-(propan-2-yl)cyclopentylmethanamineに関する追加情報

1-(Propan-2-yl)cyclopentylmethanamine: A Comprehensive Overview

1-(Propan-2-yl)cyclopentylmethanamine (CAS No. 1518927-15-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as IUPAC name: 1-(propan-2-yl)cyclopentylmethanamine, is characterized by its unique molecular structure, which includes a cyclopentyl ring and a tertiary amine functional group. The compound's chemical formula is C9H19N, and it has a molecular weight of approximately 137.25 g/mol.

The interest in 1-(propan-2-yl)cyclopentylmethanamine stems from its potential applications in the development of novel therapeutic agents. Recent studies have explored its pharmacological properties, particularly its interactions with various receptors and enzymes in the human body. One of the key areas of research has been its role as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating neurological and psychiatric disorders.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity of 1-(propan-2-yl)cyclopentylmethanamine to several GPCRs, including serotonin receptors (5-HT2A, 5-HT2C) and dopamine receptors (D2). The results showed that the compound exhibited moderate to high binding affinity for these receptors, suggesting its potential as a lead compound for the development of new drugs targeting these pathways.

Beyond its receptor interactions, 1-(propan-2-yl)cyclopentylmethanamine has also been studied for its effects on neurotransmitter systems. A study conducted by a team at the University of California, Los Angeles (UCLA) found that the compound can modulate the release of neurotransmitters such as serotonin and dopamine in vitro. This modulation could have implications for treating conditions such as depression, anxiety, and schizophrenia, where imbalances in these neurotransmitters are often observed.

The safety profile of 1-(propan-2-yl)cyclopentylmethanamine is another critical aspect of its evaluation. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal side effects. However, further research is needed to fully understand its long-term safety and potential interactions with other medications.

In addition to its potential therapeutic applications, 1-(propan-2-yl)cyclopentylmethanamine has been used as a tool compound in academic research to study receptor dynamics and signaling pathways. Its ability to selectively bind to specific receptors makes it a valuable tool for elucidating the mechanisms underlying various physiological processes.

The synthesis of 1-(propan-2-yl)cyclopentylmethanamine has been optimized using modern synthetic techniques, making it more accessible for both research and commercial purposes. Several synthetic routes have been reported in the literature, including those involving Grignard reactions and reductive amination. These methods have improved the yield and purity of the final product, facilitating its use in various applications.

In conclusion, 1-(propan-2-yl)cyclopentylmethanamine (CAS No. 1518927-15-5) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the mechanisms of action and potential clinical uses of this compound will emerge.

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